molecular formula C19H15N3O4S B2561444 1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881476-24-0

1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2561444
CAS No.: 881476-24-0
M. Wt: 381.41
InChI Key: CPZHIBFJNRJNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.41. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” and “N,N-dimethyl-3-oxo-2-(pyridine-4-carbonyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide” may also interact with multiple targets in the body.

    Biochemical Pathways

    Indole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by “this compound” and “N,N-dimethyl-3-oxo-2-(pyridine-4-carbonyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide” would depend on their specific biological activities.

    Result of Action

    The molecular and cellular effects of “this compound” and “N,N-dimethyl-3-oxo-2-(pyridine-4-carbonyl)-2-azatricyclo[631Given the wide range of biological activities of indole derivatives, these compounds could potentially have diverse molecular and cellular effects .

Properties

IUPAC Name

N,N-dimethyl-2-oxo-1-(pyridine-4-carbonyl)benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-21(2)27(25,26)16-7-6-15-17-13(16)4-3-5-14(17)19(24)22(15)18(23)12-8-10-20-11-9-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZHIBFJNRJNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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